

In-Depth NMR Spectral Analysis of 3-Hydroxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: **3-Hydroxybenzophenone**

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This technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-Hydroxybenzophenone**. This key benzophenone derivative is of significant interest in various research and development fields, including organic synthesis, medicinal chemistry, and materials science. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for **3-Hydroxybenzophenone**, recorded in deuterated chloroform (CDCl_3). The data has been compiled from reliable spectral databases and is presented with assignments for each nucleus.

Table 1: ^1H NMR Spectral Data of 3-Hydroxybenzophenone (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.80 - 7.70	m	-	H-2', H-6'
7.59 - 7.49	m	-	H-4'
7.49 - 7.40	m	-	H-3', H-5'
7.34	t	7.9	H-5
7.29	dd	2.6, 1.6	H-2
7.24	ddd	7.7, 2.0, 1.0	H-6
7.10	ddd	8.2, 2.6, 1.0	H-4
5.65	s	-	OH

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Table 2: ^{13}C NMR Spectral Data of 3-Hydroxybenzophenone (CDCl_3)

Chemical Shift (δ) ppm	Assignment
198.4	C=O
156.1	C-3
138.9	C-1'
137.8	C-1
132.5	C-4'
130.0	C-2', C-6'
129.8	C-5
128.4	C-3', C-5'
121.7	C-6
121.2	C-4
115.1	C-2

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **3-Hydroxybenzophenone**, representative of standard laboratory practices.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **3-Hydroxybenzophenone** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The use of a high-purity deuterated solvent is crucial to avoid interfering signals. CDCl_3 is a common choice for non-polar to moderately polar aromatic compounds.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but TMS can be used for higher accuracy.

- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).

2.2. NMR Instrument Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the aromatic region.
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is typically sufficient.
 - Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
 - Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

2.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl_3 (^1H : 7.26 ppm; ^{13}C : 77.16 ppm).
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different protons.
- Peak Picking: Identify and label the chemical shifts of all peaks in both ^1H and ^{13}C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **3-Hydroxybenzophenone** with atom numbering corresponding to the NMR assignments provided in the tables. This visual representation aids in the correlation of the spectral data with the molecular structure.

Caption: Chemical structure and atom numbering of **3-Hydroxybenzophenone**.

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